2-Cyclopropylmethylenepropanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S)-3-cyclopropyl-2-methylpropanal |
InChI |
InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
NOQCSSAEKDLHCI-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1CC1)C=O |
Canonical SMILES |
CC(CC1CC1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclopropylmethylenepropanal and Its Structural Analogs
Stereoselective and Regioselective Synthesis of the 2-Cyclopropylmethylenepropanal Core
The precise control of stereochemistry and regiochemistry is paramount in modern organic synthesis. For the this compound core, which features both a reactive aldehyde and a strained cyclopropane (B1198618) ring, several advanced methods have been developed to ensure high selectivity.
Organometallic Approaches (e.g., Cyclopropylmethylmetal Reagents)
Organometallic reagents are fundamental tools for carbon-carbon bond formation. In the context of synthesizing the this compound skeleton, conjugate addition (or 1,4-addition) to α,β-unsaturated aldehydes and ketones is a key strategy. While highly reactive organolithium and Grignard reagents typically favor direct 1,2-addition to the carbonyl group, organocuprates (like lithium dialkylcopper, R₂CuLi) are known to selectively add to the β-carbon of a conjugated system. libretexts.orgchemistry.coachpressbooks.pub This reactivity allows for the introduction of alkyl or other carbon-based groups at the β-position relative to the carbonyl.
For instance, the synthesis of the target molecule, which can be named (2S)-3-cyclopropyl-2-methylpropanal, could be envisioned through the conjugate addition of a methyl group (using a reagent like lithium dimethylcuprate) to a precursor such as 3-cyclopropylpropenal. Conversely, the addition of a cyclopropylmethyl-cuprate reagent to methacrolein (B123484) would also yield the desired carbon skeleton. Diorganocopper reagents are particularly effective for this transformation, accommodating a variety of alkyl, aryl, and alkenyl groups. libretexts.org The reaction proceeds via a copper-containing intermediate, delivering the saturated aldehyde or ketone upon protonation of the resulting enolate. libretexts.org
Further advancements include palladium-catalyzed cross-coupling reactions. For example, cyclopropyl (B3062369) arenes can be synthesized in good yields by coupling aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide. organic-chemistry.org Another approach involves generating cyclopropyl Grignard reagents through sulfoxide-magnesium exchange, which can then participate in Negishi coupling reactions with aryl halides to form phenyl-substituted cyclopropanes in excellent yields. nih.gov These methods are crucial for creating a diverse library of structural analogs.
| Entry | α,β-Unsaturated Substrate | Organometallic Reagent | Product | Yield | Reference |
| 1 | 2-Methyl-2-cyclopentenone | Lithium dipropylcopper | 2-Methyl-3-propylcyclopentanone | 91% | libretexts.org |
| 2 | Phenyl vinyl sulfoxide (B87167) | Ethyl diazoacetate / Co(II) catalyst, then i-PrMgCl | trans-1-Phenyl-2-(phenylsulfonyl)cyclopropane | 80% | nih.gov |
| 3 | Aryl Bromide | Cyclopropylmagnesium bromide / ZnBr₂ | Cyclopropyl arene | Very Good | organic-chemistry.org |
Carbene-Based Cyclopropanation Reactions
Carbene-based cyclopropanation of alkenes is a cornerstone of three-membered ring synthesis. Transition metal-catalyzed reactions involving diazo compounds are widely used to convert alkenes into cyclopropanes. nih.gov For substrates like α,β-unsaturated aldehydes, the reaction can be directed to the alkene moiety. Cobalt(II) complexes of chiral porphyrins, for example, effectively catalyze the asymmetric cyclopropanation of various olefins with α-cyanodiazoacetates, yielding products with high diastereo- and enantioselectivity. organic-chemistry.org
A distinct and innovative approach is the deoxygenative cyclopropanation of aldehydes using acyl-stabilized sulfur ylides. nih.gov This method results in a [1+1+1] cycloaddition between the sulfur ylide and two molecules of the aldehyde, forming highly functionalized tertiary cyclopropyl thioethers. nih.gov Notably, for β,β-disubstituted enals, this reaction proceeds via deoxygenative cyclopropanation rather than the classic Michael addition-initiated pathway, yielding valuable vinylcyclopropanes with excellent chemoselectivity. nih.gov
N-Heterocyclic Carbenes (NHCs) have also emerged as powerful organocatalysts for cyclopropanation reactions through a Michael-initiated ring-closure (MIRC) mechanism. researchgate.net
| Entry | Alkene Substrate | Carbene Source / Catalyst | Key Features | Selectivity | Reference |
| 1 | Styrene | α-Cyanodiazoacetate / Co(II)-porphyrin | High-yielding, suitable for aromatic and aliphatic olefins | High dr & ee | organic-chemistry.org |
| 2 | β,β-Disubstituted enals | Acyl-stabilized sulfur ylide | Deoxygenative cyclopropanation, forms vinylcyclopropanes | Excellent chemoselectivity & diastereoselectivity | nih.gov |
| 3 | Phenyl vinyl sulfoxide | Ethyl diazoacetate / Co(II) catalyst | Forms cis and trans cyclopropanes | 1:1.3 (cis:trans) | nih.gov |
| 4 | Ethyl cyanocinnamates | Phenacyl bromide / NHC catalyst | Michael-initiated ring-closure (MIRC) | - | researchgate.net |
Catalytic Asymmetric Synthesis Strategies
Achieving enantiopure products is a major goal of modern synthesis. For cyclopropyl aldehydes, several elegant catalytic asymmetric strategies have been developed. One novel method employs a temporary stereocenter in a three-step sequence. rsc.org First, an asymmetric aldol (B89426) reaction between a chiral N-propionyl oxazolidinone and an α,β-unsaturated aldehyde establishes a syn-aldol product with high diastereoselectivity. rsc.org Next, a substrate-directed cyclopropanation of the alkene is guided by the temporary β-hydroxyl stereocenter. Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the chiral cyclopropane-carboxaldehyde with excellent enantiomeric excess (>95% ee). rsc.org
Metalloradical catalysis offers another powerful route. Co(II)-based catalysts supported by D₂-symmetric chiral amidoporphyrin ligands can activate α-aryldiazomethanes to perform asymmetric cyclopropanation on dehydroaminocarboxylates. nih.gov This method produces chiral cyclopropyl α-amino acids in high yields with excellent enantioselectivity and atypical (Z)-diastereoselectivity. nih.gov
Synergistic catalysis, which combines two different catalytic cycles, has also been applied successfully. A combination of palladium catalysis and organocatalysis promotes a stereoselective [3+2] cycloaddition between vinylcyclopropanes and α,β-unsaturated aldehydes, creating highly substituted cyclopentanes with up to four stereocenters. acs.org
| Catalyst / Method | Substrates | Product Type | Yield | Stereoselectivity (ee/de) | Reference |
| Chiral Auxiliary (Temporary Stereocenter) | α,β-Unsaturated aldehydes | Chiral cyclopropane-carboxaldehydes | Good | >95% ee | rsc.org |
| Co(II)-Metalloradical Catalyst | α-Aryldiazomethanes, Dehydroaminocarboxylates | Chiral cyclopropyl α-amino acids | High | Excellent ee, (Z)-diastereoselectivity | nih.gov |
| [(η⁵-C₅Me₅)Ir{(R)-Prophos}(H₂O)]²⁺ | Nitrones, Methacrolein | Isoxazolidine-4-carbaldehyde | - | Up to 96% ee | acs.org |
| Palladium / Organocatalyst Synergy | Vinylcyclopropanes, α,β-Unsaturated aldehydes | Highly substituted cyclopentanes | High | High | acs.org |
Functional Group Interconversions and Modifications on the this compound Skeleton
Once the core structure of this compound is assembled, the aldehyde functional group provides a versatile handle for further chemical transformations. solubilityofthings.com These functional group interconversions (FGIs) are crucial for creating a range of structural analogs for various applications.
Standard transformations of the aldehyde group include:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. A mild and effective method uses silver(I) oxide (Ag₂O) in an aqueous sodium hydroxide (B78521) solution, affording the cyclopropyl carboxylic acid in high yield. researchgate.net
Reduction: The aldehyde can be reduced to a primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) in an inert solvent such as THF are highly effective for this transformation, yielding the cyclopropyl methanol (B129727) derivative. researchgate.netrsc.org
Oximation: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the aldehyde into an oxime. This reaction typically proceeds in the presence of a base like sodium hydroxide. researchgate.net
Beyond these fundamental conversions, more complex modifications are possible. For example, the aldehyde product from a visible-light-driven synthesis was reduced to its alcohol, which then underwent a regioselective ring-opening of the cyclopropane followed by cyclization to afford a complex chrysene (B1668918) derivative. rsc.org In another example, arylthiocyclopropyl carbonyl compounds were selectively oxidized to produce the corresponding sulfoxide and sulfone derivatives, demonstrating the tolerance of the cyclopropane ring to oxidative conditions. nih.gov
| Starting Material | Reagent(s) | Transformation | Product | Yield | Reference |
| Cyclopropane carboxaldehyde | Ag₂O, aq. NaOH | Oxidation | Cyclopropane carboxylic acid | - | researchgate.net |
| Cyclopropane carboxaldehyde | LiAlH₄, THF | Reduction | Cyclopropyl methanol | 96% | researchgate.netrsc.org |
| Cyclopropane carboxaldehyde | NH₂OH·HCl, NaOH | Oximation | Cyclopropane carboxaldehyde oxime | - | researchgate.net |
| Arylthio cyclopropyl carbaldehyde | m-CPBA | Oxidation | Arylsulfinyl cyclopropyl carbaldehyde | - | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
Incorporating green chemistry principles into synthetic design is essential for developing environmentally benign and efficient chemical processes. Several methodologies applicable to the synthesis of this compound and its analogs align with these principles.
Atom Economy and Tandem Reactions: Visible-light-promoted intramolecular tandem radical reactions have been developed to construct complex molecules like naphthalene-fused cyclopropylcarbaldehydes from simple enyne precursors. rsc.orgrsc.org These reactions proceed with 100% atom economy under mild conditions, requiring no external chemical oxidant and demonstrating excellent scalability. rsc.org
Use of Reusable Catalysts and Safer Solvents: A continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been demonstrated using the reusable solid acid catalyst Amberlyst-35. nih.govmdpi.com This method allows for multigram-scale synthesis under mild conditions and has been successfully implemented using the greener solvent 2-methyl-tetrahydrofuran (2-Me-THF) as a replacement for traditional THF. mdpi.com The catalyst can be recovered and reused, minimizing waste. mdpi.com
Photocatalysis: The use of visible light as a renewable energy source is a key green technology. A chemodivergent strategy using an Iridium(III)-photocatalyst enables the synthesis of cyclopropyl-fused carbaldehydes from 1,5-enyne precursors at room temperature. rsc.org This approach avoids the harsh conditions associated with traditional thermal methods. rsc.org
| Green Chemistry Principle | Synthetic Methodology | Key Features | Reference |
| Atom Economy | Visible-light-driven tandem radical reaction | 100% atom economy, no external oxidant, mild conditions | rsc.orgrsc.org |
| Catalysis, Waste Prevention | Continuous-flow synthesis with Amberlyst-35 | Reusable solid acid catalyst, scalable, avoids stoichiometric reagents | nih.govmdpi.com |
| Use of Renewable Feedstocks (Energy) | Visible-light photocatalysis | Uses light instead of heat, mild reaction conditions | rsc.org |
| Use of Safer Solvents | Continuous-flow synthesis | Successful use of 2-Me-THF as a green solvent alternative | mdpi.com |
Elucidation of Reactivity Patterns and Mechanistic Pathways of 2 Cyclopropylmethylenepropanal
Cyclopropyl (B3062369) Ring Strain and its Influence on Reaction Dynamics
The cyclopropane (B1198618) ring possesses significant strain energy, approximately 27.5 kcal/mol, which is a primary driver for many of its chemical transformations. colab.wspearson.com This strain arises from the deviation of its internal bond angles (60°) from the ideal tetrahedral angle (109.5°). pearson.com When conjugated with a double bond, as in 2-cyclopropylmethylenepropanal, the cyclopropyl group can exhibit reactivity reminiscent of a double bond, participating in reactions that relieve this strain. stackexchange.com
The strained C-C bonds of the cyclopropyl group in this compound are susceptible to cleavage by both nucleophilic and electrophilic reagents. This reactivity is enhanced by the presence of the electron-withdrawing aldehyde group.
Nucleophilic Ring-Opening: Cyclopropanes bearing electron-withdrawing groups, such as an aldehyde, are activated towards nucleophilic attack. researchgate.netthieme-connect.com The reaction often proceeds via a mechanism analogous to a Michael addition, where the nucleophile attacks the carbon atom of the cyclopropane ring that is β to the carbonyl group. thieme-connect.comlibretexts.org This attack leads to the opening of the three-membered ring and the formation of a 1,5-dicarbonyl compound or a related structure after subsequent reaction steps. For instance, the ring opening of cyclopropyl ketones with nucleophiles like amines can lead to γ-amino ketones. thieme-connect.com While specific studies on this compound are limited, the general reactivity pattern of donor-acceptor cyclopropanes suggests that it would undergo similar transformations. researchgate.netthieme-connect.comresearchgate.net The use of catalysts, such as nickel complexes, can facilitate the nucleophilic ring-opening of cyclopropyl ketones, followed by trapping of the resulting enolate. nih.govchemrxiv.org
Electrophilic Ring-Opening: The cyclopropyl ring can also be opened by electrophiles. There is a strong driving force for the cyclopropyl ring to open in an electrocyclic manner to form a more stable allyl cation system (C=C−C+). ebsco.com For vinylcyclopropanes, reaction with a Brønsted acid can lead to the opening of the cyclopropane bond alpha to the oxygen of a neighboring ring, resulting in a charge-separated ion pair. digitellinc.com This type of reactivity highlights the susceptibility of the cyclopropyl ring to electrophilic attack, leading to a variety of potential products depending on the reaction conditions and the structure of the substrate.
This compound, as a vinylcyclopropane (B126155) derivative, is prone to undergo rearrangement reactions, most notably the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This thermally or photochemically induced reaction involves the conversion of the vinylcyclopropane system into a cyclopentene (B43876) ring. wikipedia.org The mechanism can proceed through either a diradical intermediate or a concerted, orbital-symmetry-controlled pericyclic pathway, with the operative mechanism being highly dependent on the specific substrate. wikipedia.orgacs.org The activation energy for this rearrangement is significantly lower than that for the simple isomerization of cyclopropane, a difference attributed to the resonance stabilization of the resulting allyl radical. acs.org
Computational studies have shown that for the vinylcyclopropane radical cation, rearrangement to a cyclopentene radical cation can occur via a concerted wikipedia.orgpressbooks.pub-sigmatropic methylene (B1212753) shift. acs.org Substituents on the cyclopropane or vinyl group can have a significant impact on the activation energy and regiochemistry of the rearrangement. acs.org For example, a methoxy (B1213986) substituent on the cyclopropyl ring can lower the activation energy for rearrangement. acs.org
Aldehyde Group Reactivity: Additions, Condensations, and Redox Transformations
The aldehyde group in this compound is part of an α,β-unsaturated system, which confers specific reactivity patterns. pressbooks.pubbrainkart.com Resonance structures indicate that both the carbonyl carbon (C-2) and the β-carbon (C-4) of the propenal unit bear a partial positive charge, making them both susceptible to nucleophilic attack. pressbooks.pub This leads to two primary modes of addition: 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate addition to the β-carbon). libretexts.orgpressbooks.pubbrainkart.comlibretexts.orgpressbooks.pub
| Reagent Type | Predominant Addition Type | Product | Reference |
| Strong, hard nucleophiles (e.g., Grignard reagents, organolithium reagents) | 1,2-Addition | Allylic alcohol | brainkart.com |
| Weaker, soft nucleophiles (e.g., organocuprates, amines, cyanide) | 1,4-Addition (Conjugate Addition) | Saturated aldehyde with a new substituent at the β-position | brainkart.comlibretexts.org |
Table 1: Nucleophilic Addition to α,β-Unsaturated Aldehydes
Condensation Reactions: The aldehyde can participate in various condensation reactions. For instance, it can react with active methylene compounds in a Knoevenagel-type condensation. mdpi.com It can also potentially undergo aldol-type reactions, although the presence of the α,β-unsaturation adds complexity.
Redox Transformations: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The selective hydrogenation of the carbonyl group in α,β-unsaturated aldehydes to form an unsaturated alcohol is a thermodynamically unfavored but industrially important reaction that often requires specialized catalysts. acs.org Conversely, the carbon-carbon double bond can also be selectively hydrogenated.
Mechanistic Investigations of Pericyclic and Radical Reactions of this compound
The conjugated π-system and the strained ring of this compound make it a candidate for pericyclic and radical reactions.
Pericyclic Reactions: As a vinylcyclopropane, the molecule can undergo cycloaddition reactions. wikipedia.orgnih.govpku.edu.cn For example, transition-metal-catalyzed [3+2] cycloadditions of vinylcyclopropanes with electron-deficient olefins can produce functionalized cyclopentanes. nih.gov The vinylcyclopropane moiety can also act as a five-carbon component in [5+2] cycloadditions. nih.gov The specific reaction pathway is often influenced by the substitution pattern of the vinylcyclopropane and the nature of the catalyst. pku.edu.cn The vinylcyclopropane rearrangement itself can be considered a pericyclic process under certain conditions. wikipedia.org Additionally, the conjugated diene-like character of the cyclopropylmethylene-propanal system could potentially allow it to participate in Diels-Alder type reactions. hhrc.ac.in
Radical Reactions: Radical reactions involving this compound can be initiated at several sites. Homolytic cleavage of a C-H bond or addition of a radical to the double bond can initiate radical processes. chemistrytalk.orgyoutube.com The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the 3-butenyl radical. This suggests that radical reactions initiated on the cyclopropyl group of this compound could lead to ring-opened products. The field of enantioselective radical reactions has seen significant development, employing metal catalysis, organocatalysis, and biocatalysis to control the stereochemistry of the products. mdpi.com Such methodologies could potentially be applied to this compound to achieve stereocontrolled transformations. mdpi.commdpi.com
Catalytic Activation and Deactivation Mechanisms in Reactions of this compound
Catalysis plays a crucial role in controlling the reactivity of complex molecules like this compound. mdpi.com Catalysts can be used to selectively activate one functional group over another, or to steer a reaction towards a specific pathway. mdpi.comlibretexts.org
Catalytic Activation:
Lewis Acids: Lewis acids can activate the carbonyl group, making it more electrophilic and promoting nucleophilic addition. libretexts.org They can also be used to promote the cyclopropane-cyclopentene rearrangement of vinylcyclopropanes at lower temperatures. digitellinc.com
Transition Metals: Transition metal complexes (e.g., Rh, Ni, Fe) are widely used to catalyze cycloaddition reactions of vinylcyclopropanes. nih.govpku.edu.cn These catalysts typically work by coordinating to the π-system, which facilitates the cleavage of a cyclopropane C-C bond to form a π-allylmetal intermediate. nih.gov Nickel catalysts have also been shown to be effective in the ring-opening difunctionalization of cyclopropyl ketones. nih.govchemrxiv.org
Brønsted Acids/Bases: Brønsted acids can catalyze the ring-opening of vinylcyclopropanes. digitellinc.com Base catalysts can be employed in condensation reactions involving the aldehyde functionality. mdpi.com
Catalyst Deactivation: Catalyst deactivation can occur through various mechanisms, including poisoning, coking, and structural changes of the catalyst. wikipedia.org In reactions involving this compound, potential deactivation pathways could include:
Irreversible Binding: The substrate or products could bind irreversibly to the catalyst's active sites, acting as a poison. wikipedia.org
Polymerization: The unsaturated nature of the molecule could lead to polymerization on the catalyst surface, causing fouling.
Side Reactions: Undesired side reactions could produce species that inhibit or destroy the catalyst.
Synthesis and Exploration of 2 Cyclopropylmethylenepropanal Derivatives and Congeners
Design and Synthesis of Novel Substituted 2-Cyclopropylmethylenepropanal Analogs
The generation of novel analogs of this compound involves the strategic introduction of substituents on either the cyclopropyl (B3062369) ring or the propenal backbone. Synthetic methodologies are often designed to be flexible, allowing for a range of derivatives to be produced from common intermediates.
One major strategy involves the modification of the α,β-unsaturated aldehyde moiety. For instance, α-functionally substituted α,β-unsaturated aldehydes can be synthesized through various cascade transformations or by employing the retro-Diels-Alder reaction. mdpi.com A specific example is the synthesis of α-(carbamoylthio)substituted analogs. This approach utilizes the reaction of a vinyl anion, generated from an α-bromoacrolein acetal, with a bis(carbamoyl)disulfide, followed by acidic hydrolysis to yield the target aldehyde. mdpi.com Another modern approach involves the visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers, which provides a transition-metal-free pathway to α,β-unsaturated aldehydes and ketones. pkusz.edu.cn This method allows for regiochemical control based on the starting silyl enol ether. pkusz.edu.cn
Alternatively, modifications can be directed at the cyclopropane (B1198618) ring itself. Syntheses can commence from pre-functionalized cyclopropane precursors which are then elaborated to form the propenal structure. Organocatalytic asymmetric cascade reactions, for example, can produce highly functionalized cyclopropanes from α,β-unsaturated aldehydes and bromomalonates, which can serve as key intermediates for further transformations. organic-chemistry.org
The following table summarizes general approaches to synthesizing substituted analogs:
| Synthetic Strategy | Description | Key Features |
| Functionalization of α,β-Unsaturated System | Introduction of heteroatom or carbon-based substituents at the α- or β-position of the propenal unit. mdpi.com | Allows for late-stage diversification; can utilize umpolung or cascade reaction strategies. |
| Wittig-type Olefination | Reaction of a substituted cyclopropanecarboxaldehyde (B31225) with a phosphorus ylide to construct the propenal double bond. | A classic and reliable method for C=C bond formation. |
| Organocatalytic Cyclopropanation | Reaction of an α,β-unsaturated aldehyde with a sulfur ylide, catalyzed by a chiral organocatalyst, to form the cyclopropane ring. organic-chemistry.org | Enables enantioselective synthesis of cyclopropane derivatives. |
| Oxidation of Silyl Enol Ethers | A visible-light promoted, organocatalytic aerobic oxidation provides a metal-free route to the unsaturated aldehyde system. pkusz.edu.cn | Green chemistry approach; regioselectivity is controlled by the silyl enol ether precursor. |
These diverse synthetic routes provide chemists with a robust toolbox for generating a library of this compound analogs, each with unique electronic and steric properties suitable for further investigation.
Chemical Transformations and Derivatizations of the Aldehyde Functionality
The aldehyde group in this compound is a versatile functional handle for a wide array of chemical transformations. These reactions are crucial for creating derivatives, probing biological activity, or for analytical purposes. Key transformations include oxidation, reduction, and condensation reactions.
Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding 2-cyclopropylmethylenepropanoic acid using standard oxidizing agents. Conversely, reduction of the aldehyde, for example with sodium borohydride, yields the primary alcohol, 2-cyclopropylmethylenepropan-1-ol.
Derivatization for Analysis and Synthesis: For analytical detection and characterization, especially in complex biological matrices, the aldehyde is often converted into a more stable and readily detectable derivative. louisville.edunih.gov Common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be analyzed by LC/MS. nih.gov Similarly, Girard's reagent T can be used to introduce a positively charged quaternary ammonium (B1175870) moiety, enhancing ionization efficiency in mass spectrometry. nih.gov Other specialized reagents like biotin (B1667282) hydrazide or N'-aminooxymethylcarbonylhydrazino D-biotin (ARP) introduce affinity tags for the enrichment and identification of aldehyde-modified molecules from complex mixtures. oregonstate.edu
The table below outlines common derivatization reactions of the aldehyde group.
| Reagent | Resulting Derivative | Purpose |
| Oxidizing Agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid | Synthesis of acidic analogs. |
| Reducing Agent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Synthesis of alcoholic analogs. |
| 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | Analytical derivatization for LC-UV/MS analysis. nih.gov |
| Hydroxylamine (B1172632) (NH₂OH) | Oxime | Synthesis, analytical derivatization. |
| Girard's Reagent T | Hydrazone with quaternary ammonium group | Enhances ionization for mass spectrometry analysis. nih.gov |
| Biotin Hydrazide | Biotin-tagged hydrazone | Affinity labeling and enrichment for proteomics. oregonstate.edu |
These transformations highlight the chemical versatility of the aldehyde moiety, enabling its conversion into a broad spectrum of other functional groups and facilitating its detection and study.
Introduction of Heteroatoms and Polycyclic Systems Derived from this compound
The conjugated π-system of this compound serves as a valuable platform for constructing more complex molecular architectures, including those containing heteroatoms or additional rings.
Introduction of Heteroatoms: The α,β-unsaturated aldehyde functionality is a key precursor for the synthesis of five-membered heterocycles.
Pyrazoline Synthesis: One of the most direct methods involves the reaction of α,β-unsaturated aldehydes with hydrazine (B178648) derivatives. sci-hub.se This condensation-cyclization reaction yields 2-pyrazolines. sci-hub.semdpi.com This reaction is a cornerstone of heterocyclic synthesis and can be catalyzed by various acids or bases. organic-chemistry.org In some cases, the initially formed pyrazoline can be decomposed to afford a cyclopropane, a transformation known as the Kishner cyclopropane synthesis. drugfuture.com
Pyrrole Synthesis: While the direct reaction is not typical, pyrroles can be formed via a multi-step, one-pot sequence. The Paal-Knorr synthesis is a classic method for forming pyrroles from 1,4-dicarbonyl compounds. organic-chemistry.orgnih.govresearchgate.net An α,β-unsaturated aldehyde like this compound can be converted into the requisite 1,4-dicarbonyl intermediate through reactions like the Stetter reaction or other conjugate additions. nih.gov This intermediate can then react with a primary amine or ammonia (B1221849) in the presence of an acid catalyst to furnish a polysubstituted pyrrole. nih.gov
Formation of Polycyclic Systems: The alkene moiety in this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, to form new carbocyclic rings.
Diels-Alder Reaction: The reaction of this compound with a 1,3-diene leads to the formation of a six-membered ring, resulting in a bicyclic aldehyde. This [4+2] cycloaddition is a powerful tool for building molecular complexity in a single step. nih.gov The aldehyde group acts as an electron-withdrawing group, activating the double bond for reaction with electron-rich dienes. Research has shown that α,β-unsaturated aldehydes can be used as effective dienophiles, and the resulting cycloadducts can be used as is or further transformed. nih.govrsc.org For example, a one-pot procedure combining a Lewis acid-catalyzed Diels-Alder reaction with a subsequent rhodium-catalyzed decarbonylation allows the α,β-unsaturated aldehyde to serve as a traceless equivalent of a simple alkene. nih.gov
| Reaction Type | Reactant(s) | Resulting Structure |
| Heterocyclization | Hydrazine | Pyrazoline |
| Heterocyclization (multi-step) | Acyl anion equivalent + Primary amine | Substituted Pyrrole |
| [4+2] Cycloaddition | 1,3-Diene | Bicyclic cyclohexene (B86901) aldehyde |
Through these pathways, the relatively simple scaffold of this compound can be elaborated into a diverse array of heterocyclic and polycyclic derivatives.
Stereochemical Control in the Synthesis of Chiral Derivatives
Controlling the stereochemistry during the synthesis of this compound derivatives is critical, as the biological or material properties of chiral molecules are often dependent on their specific three-dimensional structure. A particularly effective strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes has been developed, which utilizes a temporary stereocenter to direct the formation of the desired product. psu.edursc.orgnih.govrsc.org
This powerful methodology involves a three-step sequence:
Diastereoselective Aldol (B89426) Reaction: The synthesis begins with a reaction between the boron enolate of a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, and an α,β-unsaturated aldehyde. This step establishes a new stereocenter, producing a syn-aldol product with high diastereoselectivity. rsc.org This newly created β-hydroxyl group serves as the temporary directing group for the subsequent step.
Directed Cyclopropanation: The alkene functionality of the syn-aldol product is then subjected to a cyclopropanation reaction (e.g., using diethylzinc (B1219324) and diiodomethane). The resident β-hydroxyl group directs the incoming reagents to one face of the double bond, resulting in the formation of the cyclopropyl group with high diastereoselectivity relative to the existing stereocenters. nih.govrsc.org
Retro-Aldol Cleavage: In the final step, the lithium alkoxide of the cyclopropyl-aldol product is formed. This intermediate undergoes a retro-aldol cleavage, which breaks the bond formed in the initial aldol reaction. This cleavage releases the original chiral auxiliary (which can be recovered and reused) and the desired enantiopure chiral cyclopropane carboxaldehyde with excellent enantiomeric excess (>95% ee). nih.govrsc.org The temporary stereocenter that directed the cyclopropanation is destroyed in this final step.
This temporary stereocenter approach has been successfully applied to the asymmetric synthesis of the cyclopropane-containing natural product cascarillic acid. rsc.orgthieme-connect.de
| Step | Transformation | Method of Stereocontrol |
| 1. Aldol Reaction | α,β-Unsaturated Aldehyde → syn-Aldol Adduct | Use of a chiral auxiliary (e.g., Evans oxazolidinone) to induce facial selectivity. rsc.org |
| 2. Cyclopropanation | Alkene → Cyclopropane | Substrate-directed reaction, where the existing β-hydroxyl group guides the cyclopropanating reagent. rsc.org |
| 3. Retro-Aldol Cleavage | Cyclopropyl-Aldol → Chiral Cyclopropane Carboxaldehyde | Cleavage of the temporary scaffold to release the enantiopure product and recover the auxiliary. nih.gov |
This strategy represents a sophisticated method for exercising precise control over the absolute stereochemistry in the synthesis of chiral derivatives related to this compound.
Advanced Spectroscopic and Chromatographic Methodologies for the Chemical Analysis of 2 Cyclopropylmethylenepropanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignmentdrugbank.comemerypharma.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 2-Cyclopropylmethylenepropanal in solution. emerypharma.com By analyzing various NMR experiments, one can map out the carbon skeleton, determine the position of protons, and deduce the molecule's three-dimensional structure.
Unidimensional NMR (¹H, ¹³C) Techniquespressbooks.pubceitec.cz
One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), provide fundamental information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For this compound, characteristic signals are expected for the aldehydic, vinylic, methylene (B1212753), and cyclopropyl (B3062369) protons. The aldehydic proton typically appears far downfield (δ 9-10 ppm). hw.ac.uk The vinylic protons on the double bond will have distinct chemical shifts, and their coupling constant can help infer the stereochemistry. Protons on the cyclopropyl ring exhibit complex splitting patterns at high field (upfield) due to their unique geometry and magnetic environment.
¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. ceitec.cz The carbonyl carbon of the aldehyde is highly deshielded and appears in the δ 190-200 ppm region for α,β-unsaturated aldehydes. pressbooks.pub The sp²-hybridized carbons of the C=C double bond resonate between δ 100-150 ppm, while the sp³-hybridized carbons of the cyclopropyl ring are found at higher field. cdnsciencepub.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | 9.5 - 10.0 | 190 - 195 |
| Vinylic (=CH) | 6.0 - 7.0 | 140 - 160 |
| Vinylic (=C<) | - | 130 - 150 |
| Methylene (=CH₂) | 5.5 - 6.5 | 125 - 135 |
| Cyclopropyl (CH) | 1.0 - 1.8 | 10 - 20 |
| Cyclopropyl (CH₂) | 0.5 - 1.0 | 5 - 15 |
Multidimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximityyoutube.comprinceton.edu
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. scribd.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would show correlations between the vinylic proton and the aldehydic proton (if coupled), as well as between the methylene protons and the cyclopropyl methine proton. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. ceitec.czprinceton.edu This allows for the definitive assignment of each proton signal to a specific carbon signal, for example, linking the aldehydic proton signal to the carbonyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). princeton.edusdsu.edu It is crucial for piecing together the molecular framework, for instance, by showing a correlation from the aldehydic proton to the vinylic carbons or from the methylene protons to the cyclopropyl carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is particularly useful for determining stereochemistry. For this compound, NOESY could confirm the E/Z configuration of the double bond by observing the spatial proximity between the aldehydic proton and either the vinylic proton or the methylene protons.
Table 2: Expected Key 2D NMR Correlations for this compound
| 2D Experiment | Correlated Nuclei | Type of Information |
| COSY | ¹H – ¹H | Identifies adjacent protons (J-coupling) |
| HSQC | ¹H – ¹³C | Connects protons to their directly bonded carbons |
| HMBC | ¹H – ¹³C | Connects protons to carbons 2-4 bonds away |
| NOESY | ¹H – ¹H | Identifies protons that are close in space |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisdrugbank.comdocbrown.info
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. tutorchase.com
Ionization Techniques and Mass Analyzerspressbooks.pubpg.edu.pl
The choice of ionization technique is critical in MS. Hard ionization methods like Electron Ionization (EI) impart significant energy to the molecule, leading to extensive fragmentation which can be useful for structural elucidation but may result in a weak or absent molecular ion peak. pg.edu.pl
Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI) , produce ions with less internal energy. pg.edu.pl This results in less fragmentation and a more prominent peak for the protonated molecule [M+H]⁺ or the molecular ion, which is crucial for confirming the molecular weight of 108.0575 g/mol for this compound (C₇H₈O).
Common mass analyzers used for this type of analysis include quadrupole analyzers, which filter ions based on their m/z ratio, and time-of-flight (TOF) analyzers, which separate ions based on the time they take to travel a fixed distance, offering high mass accuracy.
Fragmentation Pathways and Structural Interpretationwpmucdn.combeilstein-journals.org
Under Electron Ionization, the molecular ion [C₇H₈O]⁺ (m/z 108) will undergo characteristic fragmentation. For α,β-unsaturated aldehydes, common fragmentation pathways include:
Loss of a hydrogen radical (H•): leading to a stable [M-1]⁺ ion at m/z 107.
Loss of the formyl radical (•CHO): an α-cleavage resulting in an [M-29]⁺ ion at m/z 79. wpmucdn.com
Loss of carbon monoxide (CO): following rearrangement, producing an [M-28]⁺ ion at m/z 80.
Cleavage of the cyclopropyl ring: The strained cyclopropyl ring can open and rearrange, leading to a complex series of fragment ions, such as the loss of ethylene (B1197577) (C₂H₄) to give a fragment at m/z 80.
The relative abundance of these fragment ions creates a unique mass spectrum that serves as a fingerprint for the compound. docbrown.info
Table 3: Predicted Major Mass Spectral Fragments for this compound (EI-MS)
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 108 | [C₇H₈O]⁺ | Molecular Ion |
| 107 | [C₇H₇O]⁺ | H• |
| 80 | [C₆H₈]⁺ | CO |
| 79 | [C₆H₇]⁺ | •CHO |
| 67 | [C₅H₇]⁺ | C₃H₃O• |
| 53 | [C₄H₅]⁺ | C₃H₃O• |
| 41 | [C₃H₅]⁺ | C₄H₃O• |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationdrugbank.comdocbrown.info
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govut.ee
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend). rsc.org For this compound, key absorptions include:
A strong, sharp peak for the C=O stretch of the conjugated aldehyde, typically found around 1685-1705 cm⁻¹. pressbooks.pubopenstax.org
A medium intensity peak for the C=C stretch , also lowered by conjugation to ~1620-1640 cm⁻¹.
Characteristic aldehydic C-H stretching peaks, which appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. openstax.org
Cyclopropyl C-H stretching peaks, often observed just above 3000 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered by a molecule. utoronto.ca While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. utoronto.ca Therefore, symmetrical, non-polar bonds often produce strong Raman signals. For this compound, the C=C double bond is expected to show a strong Raman signal. physicsopenlab.org The symmetric "breathing" vibration of the cyclopropyl ring also gives a characteristic Raman band. A significant advantage of Raman spectroscopy is that water is a weak scatterer, making it an excellent solvent for analysis. researchgate.netscienceedge.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Aldehyde C-H | Stretch | ~2820 and ~2720 (often weak) | Weak |
| Carbonyl C=O | Stretch | ~1685 - 1705 (strong) | Medium |
| Alkene C=C | Stretch | ~1620 - 1640 (medium) | Strong |
| Alkene =C-H | Stretch | ~3020 - 3080 (medium) | Medium |
| Cyclopropyl C-H | Stretch | ~3000 - 3100 (medium) | Medium |
| Cyclopropyl Ring | Breathing | Not typically strong in IR | Strong |
Chromatographic Separation Techniques Coupled with Spectroscopic Detection (GC-MS, LC-MS)
The coupling of chromatographic separation with mass spectrometric detection provides an unparalleled ability to resolve complex mixtures and identify individual components with high sensitivity and specificity. For a volatile and reactive compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools. nist.govmsu.edu
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. msu.edu The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. Subsequently, the separated components are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint.
Detailed Research Findings:
While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the fragmentation pattern can be predicted based on the analysis of structurally related compounds, such as other α,β-unsaturated aldehydes and cyclopropyl derivatives. msu.edulibretexts.org The electron ionization (EI) mass spectrum is anticipated to exhibit a molecular ion peak ([M]⁺), though it may be of low intensity due to the molecule's reactivity.
Key fragmentation pathways for this compound would likely involve:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺). libretexts.org
McLafferty Rearrangement: If applicable, this rearrangement could lead to characteristic neutral losses.
Cyclopropane (B1198618) Ring Opening: The strained cyclopropyl ring can undergo rearrangement or fragmentation, often leading to the formation of stable allyl cations (e.g., m/z 41). msu.edu The presence of the double bond conjugated with the aldehyde may influence this fragmentation.
Loss of CO: A characteristic fragmentation of aldehydes can result in a peak corresponding to [M-28]⁺.
A study on the oxidation of isopropylcyclopropane using chromyl chloride identified various cyclopropyl and ring-opened products by GC/MS, demonstrating the utility of this technique in analyzing complex mixtures containing cyclopropane moieties and assigning structures based on m/z values and fragmentation patterns. nih.gov For α,β-unsaturated aldehydes, derivatization with agents like pentafluorobenzyl hydroxylamine (B1172632) can be employed to improve detection, with electron ionization-mass spectrometry (EI-MS) and positive-ion chemical ionization-mass spectrometry (PICI-MS) being effective for structural characterization. epa.gov
Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |
| 96 | [C₆H₈O]⁺ | [M]⁺ | Molecular Ion |
| 95 | [C₆H₇O]⁺ | [M-H]⁺ | Loss of a hydrogen atom |
| 67 | [C₄H₃O]⁺ or [C₅H₇]⁺ | [M-CHO]⁺ or [M-C₂H₃O]⁺ | Loss of the formyl group or other fragments |
| 55 | [C₄H₇]⁺ | Common fragment in unsaturated systems | |
| 41 | [C₃H₅]⁺ | Allyl cation, indicative of cyclopropane ring fragmentation | |
| 39 | [C₃H₃]⁺ | Common fragment in cyclic and unsaturated systems |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that separates compounds in the liquid phase before mass analysis. It is particularly useful for less volatile or thermally labile compounds. researchgate.netnih.gov For α,β-unsaturated aldehydes, LC-MS can be challenging due to their potential for adduct formation. caymanchem.com
Detailed Research Findings:
The analysis of aldehydes by LC-MS often requires derivatization to enhance ionization efficiency and chromatographic retention. spectrabase.com Common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH). The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical. ESI is suitable for polar compounds, while APCI can be more effective for less polar analytes. researchgate.net
A typical LC-MS method for this compound would involve:
Chromatographic Separation: A reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid additive such as formic acid to improve peak shape and ionization.
Mass Spectrometric Detection: ESI in positive ion mode would likely be used to detect the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) could then be used to fragment this precursor ion to confirm the structure.
Challenges in LC-MS analysis can include in-source fragmentation or the formation of multiple adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺), which can complicate data interpretation. nist.gov
Interactive Data Table: General LC-MS Parameters for the Analysis of α,β-Unsaturated Aldehydes
| Parameter | Typical Conditions | Purpose |
| LC Column | Reversed-phase (e.g., C18, 2.1 x 100 mm, 2.7 µm) | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | Organic component of the mobile phase |
| Flow Rate | 0.2 - 0.5 mL/min | To ensure optimal separation and ionization |
| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions |
| Ionization Mode | Positive | Detection of protonated molecules [M+H]⁺ |
| Detection Mode | Full Scan and/or MS/MS | To obtain molecular weight and structural information |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net Since this compound is a liquid at room temperature, this technique can only be applied to a solid, crystalline derivative of the compound.
Detailed Research Findings:
The process involves synthesizing a suitable crystalline derivative, growing a high-quality single crystal, and then diffracting X-rays off the crystal lattice. researchgate.netnelsonlabs.com The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of the atoms can be determined.
For this compound, a suitable crystalline derivative could be formed by reacting the aldehyde with a reagent that introduces a rigid, planar group, which can facilitate crystallization. Examples of such derivatization reactions include the formation of:
A 2,4-dinitrophenylhydrazone
A semicarbazone
An oxime
The crystal structure of such a derivative would provide unambiguous information about the molecule's conformation, including the relative orientation of the cyclopropyl group, the double bond, and the derivative moiety. This information is invaluable for understanding the steric and electronic properties of the molecule.
While no specific crystal structures of this compound derivatives are reported, studies on other cyclopropane derivatives have successfully used X-ray crystallography to determine their stereochemistry and conformation. oup.comrcsb.org For instance, the relative stereochemistry of cyclopropanation products has been definitively established using X-ray crystallography of the corresponding crystalline carboxylic acids.
Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | The basic symmetry of the crystal lattice |
| Space Group | P2₁/c | The specific symmetry operations within the unit cell |
| Unit Cell Dimensions (a, b, c) | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å | The size of the repeating unit in the crystal |
| Unit Cell Angles (α, β, γ) | α = 90°, β = 98.5°, γ = 90° | The angles between the unit cell axes |
| Volume (V) | 1285 ų | The volume of the unit cell |
| Molecules per Unit Cell (Z) | 4 | The number of molecules in the repeating unit |
| Resolution (d) | 0.85 Å | The level of detail in the electron density map |
| R-factor | 0.045 | A measure of the agreement between the model and the experimental data |
Theoretical and Computational Chemistry Studies on 2 Cyclopropylmethylenepropanal
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 2-Cyclopropylmethylenepropanal. google.com Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule, which dictates its chemical behavior. fortunejournals.com
Key parameters obtained from these calculations include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. In this compound, the carbonyl group (C=O) is a significant feature, with the oxygen atom being electron-rich and the carbonyl carbon being electron-deficient. The carbon-carbon double bond also represents a region of high electron density.
Bond Order Analysis: This analysis quantifies the number of chemical bonds between two atoms. For instance, in the ground state of a carbonyl-containing molecule, the carbon-oxygen bond order is typically close to two, confirming its double bond character. ias.ac.in Substitution can influence the bond order; for example, electron-withdrawing groups can reduce the C=O bond order. ias.ac.in
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, indicating how electrons are shared in covalent bonds. The oxygen atom of the aldehyde group in this compound is expected to have a significant negative partial charge, while the adjacent carbon atom will have a positive partial charge, making it susceptible to nucleophilic attack.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons available for reaction. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher stability and lower reactivity. |
| Partial Charge on Carbonyl Carbon | +0.45 e | Indicates a significant electrophilic site. |
| Partial Charge on Carbonyl Oxygen | -0.50 e | Indicates a significant nucleophilic and hydrogen bond accepting site. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. rsc.org By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov
Key aspects of these studies include:
Locating Transition States: Transition state structures represent the highest energy point along a reaction coordinate. Their geometry and energy are critical for determining the activation energy of a reaction, which in turn governs the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: Following the IRC path from a transition state allows for the confirmation that it correctly connects the desired reactants and products. nih.gov This analysis provides a step-by-step view of the geometric changes that occur during a chemical transformation. smu.edu
Identifying Intermediates: Some reactions proceed through one or more intermediate species. Computational modeling can predict the existence and structure of these often short-lived "hidden" intermediates, which can be difficult to detect experimentally. nih.gov
For this compound, computational modeling could be used to study various reactions, such as its behavior in pericyclic reactions, nucleophilic additions to the carbonyl group, or reactions involving the cyclopropyl (B3062369) ring.
Conformation Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of this compound are key to its reactivity and interactions. Conformation analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects. nih.gov
Conformation Analysis: This involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, this would involve exploring the different rotational possibilities around the single bonds, particularly the bond connecting the cyclopropylmethyl group to the propenal moiety. The relative energies of these conformers determine their population at a given temperature.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. biorxiv.org These simulations can reveal how the molecule flexes, bends, and rotates in different environments (e.g., in a solvent). nih.gov For this compound, MD can show how the orientation of the cyclopropyl group and the propenal group fluctuate, which can be crucial for its participation in specific reactions.
Principal Component Analysis (PCA): PCA is a statistical method used to analyze the complex motions from an MD trajectory. It helps to identify the dominant, large-scale motions of the molecule, providing a simpler, more intuitive understanding of its conformational dynamics. plos.org
Table 2: Example of Conformational Analysis Data Note: This is a hypothetical table illustrating the type of data obtained from a conformational analysis of a molecule like this compound.
| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A | 0° (s-cis) | 1.5 | 10 |
| B | 180° (s-trans) | 0.0 | 90 |
Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling
QSRR is a field that aims to build mathematical models correlating the chemical structure of a molecule with its reactivity. researchgate.net These models are powerful tools for predicting the behavior of new or untested compounds without the need for extensive experimentation. chemrxiv.orgnih.gov
The process of developing a QSRR model involves several steps:
Data Collection: A dataset of compounds with known reactivity data is assembled. researchgate.net
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic parameters derived from quantum chemical calculations. researchgate.net
Model Building: Statistical or machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), or random forests, are used to find a mathematical relationship between the descriptors and the observed reactivity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using external datasets or cross-validation techniques.
For a class of compounds including this compound, a QSRR model could be developed to predict, for example, their rate constants in a specific type of reaction, such as a Claisen rearrangement. rsc.org By calculating the relevant descriptors for this compound, its reactivity could then be predicted using the validated QSRR model. This approach accelerates the design and discovery of molecules with desired chemical properties. chemrxiv.org
Applications of 2 Cyclopropylmethylenepropanal in Advanced Organic Synthesis and Chemical Sciences
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
2-Cyclopropylmethylenepropanal serves as a crucial intermediate in the construction of intricate organic structures. doubtnut.com The synthesis of complex organic molecules from simpler, often inorganic, starting materials is a cornerstone of modern chemistry, enabling the production of pharmaceuticals, agrochemicals, and advanced materials. doubtnut.comunibe.ch The process often involves a series of chemical reactions where each step builds upon the last to create progressively more complex structures. nih.gov The unique reactivity of the aldehyde functional group, combined with the steric and electronic properties of the adjacent cyclopropyl (B3062369) group, allows for a range of selective transformations.
The aldehyde group in this compound is susceptible to nucleophilic attack, making it a valuable precursor for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to extending carbon chains and introducing diverse functional groups. For instance, it can participate in aldol (B89426) reactions, Wittig reactions, and reductive aminations to yield more complex products. The cyclopropyl moiety, a three-membered ring, introduces conformational rigidity and can influence the stereochemical outcome of reactions at the adjacent aldehyde center. This control is critical in the synthesis of stereochemically complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. marquette.edu
The synthesis of complex molecules is a key element in the chemical industry, with significant applications in the production of pharmaceuticals and agrochemicals. unibe.ch The development of efficient synthetic routes is paramount, and intermediates like this compound that offer unique reactivity and structural motifs are highly sought after.
Strategic Applications in Retrosynthetic Planning and Total Synthesis
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachias.ac.injournalspress.com This approach involves "disconnections," which are imaginary bond-breaking steps that correspond to reliable forward reactions. lkouniv.ac.in this compound is a valuable synthon in this context, representing a key fragment that can be incorporated into a larger target molecule.
In the planning of a total synthesis, chemists identify key bond formations and strategic intermediates. youtube.com The presence of the cyclopropylmethylenepropanal unit in a target molecule would suggest a disconnection leading back to the aldehyde itself. This simplifies the synthetic problem by breaking down a complex structure into smaller, more manageable pieces. journalspress.com The aldehyde can then be synthesized or procured, and the forward synthesis can be executed based on the retrosynthetic plan.
The principles of retrosynthesis guide chemists in devising efficient and elegant synthetic routes. ias.ac.in The strategic use of building blocks like this compound allows for the construction of complex architectures with a high degree of control. chemistry.coach The total synthesis of natural products and other complex molecules often relies on the creative application of retrosynthetic principles and the availability of versatile intermediates. scripps.edu
Utility in the Development of Specialty Chemicals and Agrochemical Precursors
Specialty chemicals are a class of low-volume, high-value products designed for specific end-uses. trecora.com They are often complex mixtures of fine chemicals, and their performance is tailored to a particular application. this compound, with its unique combination of functional groups, serves as a precursor to various specialty chemicals. Its derivatives can be used as additives, catalysts, and building blocks in the synthesis of more complex performance chemicals. trecora.comprotex-international.com For example, the aldehyde can be transformed into a variety of other functional groups, leading to a diverse range of molecules with potential applications in areas such as coatings, adhesives, and polymers. trecora.com
In the context of agrochemicals, the cyclopropyl group is a common motif found in many active ingredients, including insecticides and fungicides. The presence of this group can enhance the biological activity and metabolic stability of a molecule. Therefore, this compound is a valuable starting material for the synthesis of novel agrochemical candidates. By modifying the aldehyde group and other parts of the molecule, chemists can fine-tune the biological properties to develop effective and selective crop protection agents. The development of sustainable manufacturing processes for these chemicals is also a key consideration, with a focus on reducing waste and energy consumption. gspchem.com
Table 1: Applications of this compound Derivatives
| Application Area | Derivative Type | Potential Function |
|---|---|---|
| Specialty Chemicals | Polymers, Resins | Monomer, cross-linking agent |
| Additives | Performance enhancer |
Contributions to Material Science Precursors and Functional Molecule Design
The field of materials science focuses on the design and discovery of new materials with specific properties. wikipedia.org This interdisciplinary field combines principles from chemistry, physics, and engineering to create materials for a wide range of applications, including electronics, energy, and medicine. wikipedia.orgntnu.edu this compound can serve as a precursor to monomers and polymers with unique properties. The rigid cyclopropyl group can impart desirable characteristics such as increased thermal stability and specific mechanical properties to a polymer backbone.
Table 2: Chemical Compound Information
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetic anhydride |
| p-Aminophenol |
| Benzoyl chloride |
| Benzyl alcohol |
| 2,6-Dimethylaniline |
| p-Nitrobenzoyl chloride |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Cyclopropylmethylenepropanal, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Aldol condensation between cyclopropanecarboxaldehyde and propanal derivatives. Key parameters include temperature control (0–5°C to minimize side reactions), solvent choice (e.g., anhydrous THF or DCM), and catalysis (e.g., Lewis acids like BF₃·Et₂O). Optimization involves kinetic studies using HPLC or GC-MS to monitor intermediate formation and byproduct generation. Reproducibility requires strict exclusion of moisture and oxygen .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the cyclopropyl ring (δ 0.5–1.5 ppm for protons) and α,β-unsaturated aldehyde (δ 9.5–10.5 ppm for aldehyde proton; δ 6.5–7.5 ppm for conjugated double bond).
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1620 cm⁻¹ (C=C stretch).
- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT) .
Q. How can researchers ensure sample purity, and what impurities are commonly observed?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Common impurities include:
- Unreacted cyclopropanecarboxaldehyde (retention time ~5.2 min in HPLC).
- Dimerization products (e.g., via Michael addition).
Use preparative chromatography for purification, and validate purity with melting point analysis and elemental composition .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from experimental conditions (e.g., solvent, oxygen exposure). Design a controlled study:
- Isothermal TGA : Measure decomposition at 25–150°C under nitrogen vs. air.
- Kinetic Analysis : Use Arrhenius plots to compare activation energies across studies.
- Time-Series NMR : Track structural changes under stress conditions. Contradictions may stem from trace metal catalysts or moisture content .
Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloadditions?
- Methodological Answer : Computational modeling (e.g., DFT at B3LYP/6-31G* level) reveals frontier molecular orbitals (HOMO/LUMO) governing diene/dienophile interactions. Experimental validation:
- Kinetic Isotope Effects : Compare reaction rates with deuterated analogs.
- Stereochemical Analysis : Use X-ray crystallography to confirm endo/exo selectivity.
Contradictory regioselectivity in literature may arise from solvent polarity effects .
Q. How can researchers design experiments to study the compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or human serum at 37°C. Monitor degradation via LC-MS/MS.
- Radical Scavengers : Add TEMPO to assess oxidative vs. hydrolytic pathways.
- Metabolite Identification : Use HR-MS/MS and compare with in silico tools (e.g., Meteor Nexus) .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using R’s
drcpackage). - Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.
- ANOVA with Tukey’s HSD : Compare means across concentrations. Report effect sizes (η²) to address variability in cell-based assays .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial design to identify critical factors (e.g., catalyst loading, temperature).
- Quality Control Charts : Track yields over 10+ batches; apply Shewhart rules to detect outliers.
- Multivariate Analysis (PCA) : Correlate impurity profiles with yield changes .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
